(azetidin-3-yl)(phenyl)methanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1398705-10-6 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
azetidin-3-yl(phenyl)methanol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H |
InChI Key |
ABCUTHOEKRCYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Azetidin 3 Yl Phenyl Methanol Hydrochloride and Its Derivatives
Retrosynthetic Analysis of the (Azetidin-3-yl)(phenyl)methanol Hydrochloride Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For (azetidin-3-yl)(phenyl)methanol, the primary disconnections involve the bond between the stereocenter and the azetidine (B1206935) ring, and the C-N bonds within the ring itself.
A logical retrosynthetic pathway is illustrated below:
Disconnection 1 (C-C bond): The first disconnection breaks the carbon-carbon bond between the azetidine ring and the phenyl-substituted carbinol group. This suggests a precursor such as an N-protected azetidine-3-carbaldehyde (B13561631) or a corresponding ketone. The phenylmethanol moiety could be introduced via a nucleophilic addition, for instance, using a Grignard reagent like phenylmagnesium bromide.
Disconnection 2 (C-N bonds): Further deconstruction of the N-protected azetidine-3-carbaldehyde precursor involves cleaving the C-N bonds of the azetidine ring. This leads to an acyclic precursor, typically a 1,3-difunctionalized propane (B168953) derivative. A common and effective precursor is a protected 3-amino-1,3-propanediol derivative, where one hydroxyl group is masked or will be converted into a leaving group, and the other is oxidized to form the aldehyde.
This analysis reveals that a key challenge in the synthesis is the efficient and stereoselective construction of the substituted azetidine ring from acyclic precursors.
Direct Construction of the Azetidine Ring System
The direct formation of the azetidine ring is a cornerstone of synthesizing the target compound and its analogues. Methodologies generally fall into two major categories: intramolecular cyclization reactions and cycloaddition reactions.
Intramolecular cyclization is a widely employed strategy that involves forming the azetidine ring by creating a C-N bond within a single molecule. rsc.orgmagtech.com.cn This typically requires a precursor containing a nitrogen nucleophile and an electrophilic carbon center separated by a three-atom chain.
One of the most traditional and reliable methods for azetidine synthesis is the intramolecular SN2 reaction. nih.gov This process involves the cyclization of γ-amino alcohols or their derivatives. researchgate.net The general strategy consists of converting the hydroxyl group of a 3-aminopropanol derivative into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes the intramolecular nucleophilic attack by the amine to displace the leaving group, thereby forming the four-membered ring. nih.govresearchgate.net
The efficiency of this cyclization is influenced by several factors, including the nature of the protecting group on the nitrogen atom, the choice of the leaving group, and the reaction conditions.
| Precursor Type | Leaving Group | N-Protecting Group | Typical Conditions | Yield | Ref. |
| 3-Amino-1-propanol | Tosylate | Trityl (Tr) | Base (e.g., NaH) | Good | researchgate.net |
| 3-Amino-1-propanol | Mesylate | Benzyl (Bn) | Base (e.g., K2CO3) | Moderate-Good | nih.gov |
| 3-Halopropylamine | Halide (Br, Cl) | Dimethoxytrityl | Base | Good | researchgate.net |
Radical cyclizations offer an alternative pathway for constructing the azetidine ring, often under mild conditions and with unique regioselectivity. nih.gov These methods typically involve the generation of a nitrogen- or carbon-centered radical that subsequently adds to an appropriately positioned unsaturated bond to form the ring.
A notable example is the photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.govresearchgate.net In this process, an α-aminoalkyl radical, generated photochemically, is captured by an alkyne. The resulting vinyl radical then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.govresearchgate.net Another approach involves the anti-Baldwin 4-exo-dig radical cyclization of ynamides, which can be promoted by a copper photoredox catalyst, providing access to substituted azetidines with high regioselectivity. nih.gov
| Reaction Type | Key Reactants | Catalyst/Initiator | Key Features | Ref. |
| Photo-induced [3+1] Annulation | Aliphatic Amine, Alkyne | Copper Photocatalyst | Forms vicinal tertiary-quaternary centers | nih.govresearchgate.net |
| Anti-Baldwin 4-exo-dig Cyclization | Ynamide | Copper Photocatalyst | High regioselectivity, mild conditions | nih.gov |
Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core by forming two new bonds in a single step. rsc.orgmagtech.com.cn The most relevant of these are [2+2] cycloadditions, which combine two two-atom components to create the four-membered ring.
The aza Paternò-Büchi reaction is the nitrogen analogue of the Paternò-Büchi reaction and represents one of the most direct methods for synthesizing azetidines. nih.govrsc.orgrsc.org It is a photochemical [2+2] cycloaddition between an imine (or an imine equivalent like an oxime) and an alkene. nih.govnih.gov Upon irradiation with UV or visible light, the imine is promoted to an excited state, which then reacts with the alkene to form the azetidine ring. nih.govrsc.orgchemrxiv.org
The reaction can proceed through either a singlet or triplet excited state of the imine, which can influence the stereoselectivity of the cycloaddition. rsc.org To overcome challenges such as competing E/Z isomerization of the imine, intramolecular variants or the use of cyclic imine equivalents are often employed. nih.govnih.gov Recent advancements have utilized visible-light-mediated triplet energy transfer, employing photocatalysts like iridium complexes, to enable these cycloadditions under milder conditions with broader substrate scopes. rsc.orgchemrxiv.orgspringernature.com This approach allows for the selective excitation of the alkene component, which then reacts with the ground-state imine, expanding the reaction's utility. chemrxiv.orgnih.gov
| Reaction Variant | Key Reactants | Light Source/Catalyst | Key Features | Ref. |
| Intermolecular | Imine, Alkene | UV light | Direct but can have competing pathways | nih.gov |
| Intramolecular | Alkene-tethered Imine | UV light, Acetone sensitizer | Efficient for complex scaffolds | nih.govrsc.org |
| Visible-Light Mediated | Oxime, Alkene | Iridium photocatalyst | Mild conditions, high functional group tolerance | nih.govchemrxiv.orgspringernature.com |
Cycloaddition Reactions
[2+2] Cycloadditions
The [2+2] cycloaddition represents a fundamental approach to constructing the four-membered azetidine ring. This pericyclic reaction involves the combination of two components, each contributing two atoms to the new ring. A prominent example is the Staudinger synthesis, which involves the cycloaddition of a ketene (B1206846) and an imine. mdpi.com This method is highly versatile for creating β-lactams (azetidin-2-ones), which can serve as precursors to other functionalized azetidines.
Another significant [2+2] cycloaddition is the aza Paternò–Büchi reaction, a photochemical process where an imine and an alkene react to form an azetidine. springernature.com Recent advancements have enabled this reaction using visible-light-mediated triplet energy transfer, broadening its applicability and making it a more accessible method for synthesizing highly functionalized azetidines from cyclic oximes and alkenes. springernature.comrsc.org These photocatalytic methods are advantageous as they often proceed under mild conditions. acs.org The choice of reactants in these cycloadditions is crucial for installing the necessary substituents that can be later converted to the hydroxyphenylmethyl group at the 3-position of the azetidine ring.
| [2+2] Cycloaddition Method | Reactants | Product Type | Key Features |
| Staudinger Synthesis | Imine + Ketene | Azetidin-2-one (B1220530) (β-Lactam) | Highly general and widely used for β-lactam synthesis. mdpi.com |
| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | Photochemical reaction, can be mediated by visible light. springernature.comrsc.org |
Ring Contraction and Expansion Methodologies from Larger Heterocycles
Alternative strategies to direct cyclization involve the rearrangement of existing ring systems. Both contracting larger rings and expanding smaller ones are viable pathways to the azetidine core.
Ring Contraction: The synthesis of azetidines from five-membered heterocycles, such as pyrrolidines, is a known strategy. magtech.com.cn A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by an intramolecular SN2 cyclization that expels the bromide ion, resulting in the formation of an α-carbonylated N-sulfonylazetidine. rsc.orgnih.gov This method allows for the incorporation of various nucleophiles, such as alcohols or anilines, providing a handle for further functionalization. organic-chemistry.org
Ring Expansion: Conversely, three-membered aziridine (B145994) rings can be expanded to form four-membered azetidines. magtech.com.cn This transformation can be achieved through a one-carbon homologation, often involving the reaction of an aziridine with a carbene or carbene equivalent. nih.gov For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent stereoselectivity. nih.gov This process is driven by the release of ring strain and can efficiently transfer chirality from the starting material to the product.
Metal-Catalyzed Azetidine Ring Construction
The use of metal catalysts has revolutionized the synthesis of complex organic molecules, and the construction of the azetidine ring is no exception. Various metals, including gold, palladium, lanthanides, and titanium, have been employed to catalyze specific ring-forming reactions. pageplace.de
Gold-Catalyzed Oxidative Cyclizations
Gold catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. A key strategy for azetidine synthesis is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, a reactive α-oxogold carbene intermediate is generated through intermolecular alkyne oxidation. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov These azetidin-3-ones are valuable precursors, as the ketone functionality can be readily reduced to the secondary alcohol found in (azetidin-3-yl)(phenyl)methanol. This method is flexible, tolerates various functional groups, and avoids the use of toxic diazo intermediates. nih.gov Another approach involves a rare 4-exo-dig cyclization of N-tosyl homopropargyl amines, catalyzed by a gold complex, to stereoselectively produce 2-alkylidene azetidines. nih.govacs.org
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is widely used for C-N bond formation. For the construction of azetidine rings, intramolecular palladium-catalyzed reactions are particularly effective. One such method is the intramolecular γ-C(sp³)–H amination. rsc.org In this reaction, a palladium(II) catalyst facilitates the cyclization of an amine substrate onto an unactivated C-H bond at the γ-position, forming the azetidine ring. This process involves a high-valent alkyl–Pd(IV) intermediate and has been shown to be effective for synthesizing a range of functionalized azetidines under relatively mild conditions. rsc.org Palladium catalysts are also instrumental in functionalizing the azetidine ring itself via cross-coupling reactions, for instance, in N-arylation reactions with aryl bromides, which proceed without cleavage of the strained ring. thieme-connect.comresearchgate.net
Lanthanide-Catalyzed Regioselective Aminolysis of Epoxides
A highly convergent and stereospecific route to 3-hydroxyazetidine derivatives involves the intramolecular aminolysis of 3,4-epoxy amines. Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have been identified as exceptionally effective catalysts for this transformation. nih.govfrontiersin.org The Lewis acidic lanthanide activates the epoxide ring towards nucleophilic attack by the tethered amine. The reaction with cis-3,4-epoxy amines proceeds with high regioselectivity, leading to C3-selective attack and the formation of the desired 3-hydroxyazetidine in high yields. nih.govfrontiersin.orgnih.gov This methodology is tolerant of a wide array of functional groups, including those that are acid-sensitive, making it a robust method for preparing precursors to this compound. nih.govfrontiersin.org
| Catalyst | Substrate | Product | Yield (%) | Reference |
| 10 mol% La(OTf)₃ | cis-N-Tosyl-3,4-epoxyamine | N-Tosyl-3-hydroxyazetidine | 95 | nih.gov |
| 10 mol% La(OTf)₃ | cis-N-Boc-3,4-epoxyamine | N-Boc-3-hydroxyazetidine | 91 | nih.gov |
| 10 mol% La(OTf)₃ | cis-N-Cbz-3,4-epoxyamine | N-Cbz-3-hydroxyazetidine | 90 | nih.gov |
Titanium(IV)-Mediated Coupling Reactions
Titanium-mediated reactions offer unique pathways for constructing azetidine rings. A notable example is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. nih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to generate the four-membered N-heterocyclic ring in a single step. nih.govchemrxiv.org Additionally, low-valency titanium reagents, such as those generated from Ti(OiPr)₄ and Grignard reagents, can mediate the reductive cross-coupling of imines with terminal alkynes to form azatitanacyclopentenes, which can be further processed to yield functionalized amines. nih.gov
Copper-Catalyzed Alkylations of Azabicyclobutanes
The functionalization of azetidines through the reaction of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy. Copper catalysis, in particular, has enabled the development of novel methods for creating substituted azetidines. A dual copper/photoredox-catalyzed multi-component allylation of ABBs utilizes a radical-relay strategy to synthesize C3 quaternary center-containing azetidines. rsc.orgdlut.edu.cn This approach demonstrates high yields and excellent functional group compatibility, even allowing for the late-stage derivatization of bioactive molecules. rsc.org
In this system, a radical intermediate is generated and intercepted by the ABB through a strain-release process, leading to the formation of densely functionalized azetidines in a single step. chemrxiv.orgchemrxiv.org The combination of copper catalysis with photoredox catalysis provides a mild and efficient route for the rapid synthesis of azetidine scaffolds bearing an allyl group and a C3 quaternary carbon center. dlut.edu.cn Furthermore, copper-catalyzed methods have been developed for the enantioselective difunctionalization of azetines, installing both boryl and allyl groups to create two new stereogenic centers. bohrium.comnih.gov This method is notable for being a rare example of copper-catalyzed asymmetric boryl alkylation on a strained heterocycle, yielding single isomers with complete regio-, enantio-, and diastereoselectivity. bohrium.comnih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Dual Cu/Photoredox | Azabicyclo[1.1.0]butane, 1,3-Butadiene, TMSCN | C3-quaternary allylazetidine | Radical-relay mechanism, mild conditions, high yield (up to 91%). dlut.edu.cn |
| Cu/Bisphosphine | Azetine, Allyl phosphate, Boron reagent | 2,3-disubstituted azetidine | Highly enantioselective, creates two stereocenters, versatile functional groups. bohrium.comnih.gov |
Organocatalytic Approaches to Azetidine Synthesis
Organocatalysis has provided a valuable metal-free alternative for the stereoselective synthesis of azetidine rings. These methods often rely on the activation of substrates by chiral organic molecules to induce enantioselectivity. For instance, bifunctional organocatalysts, such as those derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), have been successfully employed in asymmetric cascade reactions to construct chiral heterocyclic systems. nih.gov
While direct organocatalytic synthesis of (azetidin-3-yl)(phenyl)methanol is not extensively documented, related transformations highlight the potential of this approach. For example, the organocatalytic asymmetric synthesis of 3-(nitromethyl)isoindolin-1-ones involves a cascade aza-Henry/lactamization reaction that proceeds with high enantioselectivities (up to 98% ee). nih.gov The success of such strategies in constructing chiral nitrogen-containing rings suggests their applicability to azetidine synthesis, potentially through the reaction of appropriate aldehyde, amine, and nucleophile precursors under the influence of a chiral organocatalyst.
Strain-Release Strategies for Azetidine Formation
The inherent ring strain of small bicyclic systems, particularly 1-azabicyclo[1.1.0]butanes (ABBs), is a powerful thermodynamic driving force for the synthesis of functionalized azetidines. rsc.orgnih.gov This "strain-release" concept has been effectively harnessed to create complex azetidine architectures that would be difficult to access through other means. chemrxiv.orgnih.gov
Methodologies based on this principle involve the reaction of ABBs with a variety of reagents. A four-component synthesis has been developed that utilizes a multicomponent rsc.orgnih.gov-Brook rearrangement followed by a strain-release-driven anion relay sequence. nih.gov This modular approach allows for the sequential addition of three different electrophilic partners to an azabicyclo[1.1.0]butyl-lithium intermediate, providing rapid access to a diverse library of substituted azetidines. nih.gov The reaction's speed is attributed to the strain-release ring-opening of the ABB, which drives the reaction equilibrium forward. nih.gov
Furthermore, visible-light-driven radical strain-release (RSR) photocatalysis offers a mild method to access densely functionalized azetidines from ABBs and sulfonylimine precursors. chemrxiv.orgchemrxiv.org This strategy unlocks radical reactivity, expanding the synthetic tools available for azetidine construction. chemrxiv.org The strain-release functionalization of ABBs has also been applied to the enantiocontrolled synthesis of stereopure azetidines, demonstrating the power of this approach for creating complex, chiral molecules for drug discovery. nih.gov
| Strategy | Key Intermediate | Driving Force | Key Features |
| Anion Relay | Azabicyclo[1.1.0]butyl-lithium | Strain-release ring-opening | Four-component, modular, rapid. nih.gov |
| Radical Photocatalysis | Radical intermediate + ABB | Strain-release interception | Visible light, mild conditions, diverse functionalization. chemrxiv.orgchemrxiv.org |
| Nucleophilic Addition | In situ generated ABBs | Strain-release | Diastereoselective, forms 3-arylated azetidines. uni-muenchen.de |
Stereoselective Synthesis of Chiral (Azetidin-3-yl)(phenyl)methanol Systems
Achieving stereocontrol in the synthesis of (azetidin-3-yl)(phenyl)methanol is critical, as the biological activity of chiral molecules is often confined to a single enantiomer. Several strategies have been developed to produce enantioenriched azetidine derivatives, including the use of chiral auxiliaries, asymmetric catalysis, and chiral pool starting materials. nih.govacs.orgrsc.org
A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of alkaloid-type azetidines, which could be adapted for the target molecule. semanticscholar.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. semanticscholar.org
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The Ellman tert-butanesulfinamide auxiliary is a prominent example used in the synthesis of chiral amines and heterocyles. acs.org A general and scalable approach to chiral C2-substituted monocyclic azetidines has been developed using this inexpensive and commercially available auxiliary. acs.org The process involves the condensation of 3-chloropropanal (B96773) with the sulfinamide, followed by organometallic addition and intramolecular cyclization, affording the azetidine with high diastereoselectivity. acs.org
Similarly, chiral azetidin-3-ones, which are direct precursors to (azetidin-3-yl)(phenyl)methanol via reduction, can be synthesized stereoselectively. nih.gov A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, produces chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov The auxiliary can then be easily removed under acidic conditions. nih.gov (S)-1-Phenylethylamine has also been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org
| Chiral Auxiliary | Precursor | Key Reaction | Product |
| tert-Butanesulfinamide | 3-Chloropropanal | Organometallic addition, cyclization | C2-substituted azetidines. acs.org |
| tert-Butanesulfinamide | N-propargylamines | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones. nih.gov |
| (S)-1-Phenylethylamine | Diesters | Cyclization | Azetidine-2,4-dicarboxylic acids. rsc.org |
Asymmetric Catalysis for Enantioselective Azetidine Construction
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Copper(I) catalysis with chiral ligands has proven effective in the enantioselective synthesis of azetidine derivatives. nih.gov For example, the asymmetric [3+1]-cycloaddition of enoldiazoacetates and imido-sulfur ylides using a chiral sabox copper(I) catalyst produces chiral 2-azetine-carboxylates. nih.gov These intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.gov
The development of new chiral ligands is crucial for advancing asymmetric catalysis. nih.gov While direct asymmetric catalytic synthesis of (azetidin-3-yl)(phenyl)methanol is a specific challenge, the broader success in related systems is promising. For instance, the enantioselective synthesis of 3,3-disubstituted oxindoles has been achieved via nickel-catalyzed Heck cyclization, demonstrating the power of transition metal catalysis in constructing quaternary stereocenters. researchgate.net Organocatalysis also presents a powerful tool, as demonstrated by the highly enantioselective synthesis of isoindolinones using bifunctional catalysts. nih.gov These principles of asymmetric induction could be applied to the synthesis of the target azetidine system.
Chiral Pool-Based Approaches
The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids and sugars. These materials can serve as versatile starting points for the synthesis of complex chiral molecules. Natural amino acids, for example, are a convenient and inexpensive source for synthesizing chiral azetidin-3-ones. nih.gov However, this approach can be limited in terms of the accessible substrate scope and stereochemical configurations. nih.gov
A methodology for synthesizing azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose has been developed, showcasing the utility of carbohydrates as chiral starting materials. rsc.org The key step in this synthesis is an intramolecular Mitsunobu reaction to form the azetidine ring. rsc.org By starting with a molecule that already possesses defined stereocenters, the chiral pool approach provides a reliable method for obtaining enantiomerically pure azetidine derivatives.
Introduction of the Phenylmethanol Moiety
The introduction of the phenylmethanol group at the C3 position of the azetidine ring is a critical phase of the synthesis. This is typically achieved in a two-step sequence: first, the formation of a carbon-carbon bond to attach a phenyl group, creating a ketone intermediate, followed by the stereoselective reduction of this ketone to the desired secondary alcohol.
The creation of the carbon-carbon bond between the azetidine C3 and a phenyl ring is foundational to the synthesis. This is most commonly accomplished by the nucleophilic addition of an organometallic phenyl reagent to an N-protected azetidin-3-one precursor. Phenylmagnesium bromide (a Grignard reagent) or phenyllithium (B1222949) are frequently employed for this purpose. masterorganicchemistry.com The reaction proceeds via nucleophilic attack on the carbonyl carbon of the azetidin-3-one, leading to a tertiary alcohol, 3-phenylazetidin-3-ol. Subsequent oxidation of this tertiary alcohol yields the requisite ketone precursor, N-protected 3-benzoylazetidine (B7963464).
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, can be utilized. organic-chemistry.orgbeilstein-journals.org These methods involve reacting a 3-halo- or 3-triflyloxy-azetidine derivative with a phenylboronic acid or an arylsilane, respectively, to form the C-C bond directly, yielding the ketone precursor or a related derivative.
Stereocontrol can be challenging at this stage but is crucial for producing enantiomerically pure final products. Asymmetric synthesis strategies may involve the use of chiral auxiliaries on the azetidine nitrogen or the application of chiral catalysts during the C-C bond formation. For instance, strain-release functionalization of enantiopure 1-azabicyclobutanes with Grignard reagents offers a stereospecific route to 3-substituted azetidines. chemrxiv.org
Table 1: Methodologies for C3-Arylation of Azetidines
| Method | Azetidine Precursor | Aryl Source | Key Reagents/Catalysts | Intermediate Product | Reference(s) |
| Grignard Addition | N-Protected Azetidin-3-one | Phenylmagnesium Bromide | - | N-Protected 3-Phenylazetidin-3-ol | morressier.com, nih.gov |
| Lithiation/Trapping | N-Protected Azetidine | Electrophilic Phenyl Source | s-BuLi, Chiral Ligand | N-Protected 3-Phenylazetidine | acs.org |
| Suzuki Coupling | N-Protected 3-Haloazetidine | Phenylboronic Acid | Pd Catalyst (e.g., Pd(OAc)₂) | N-Protected 3-Phenylazetidine | beilstein-journals.org |
| Hiyama Coupling | N-Protected 3-Iodoazetidine | Phenyltrimethoxysilane | Pd Catalyst, Fluoride Source | N-Protected 3-Phenylazetidine | organic-chemistry.org |
Once the N-protected 3-benzoylazetidine intermediate is synthesized, the next step is the reduction of the ketone to the secondary alcohol. This transformation is critical as it creates the chiral center of the phenylmethanol moiety. The choice of reducing agent determines the stereochemical outcome of the reaction.
For a racemic synthesis, simple reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH) are effective. rsc.org These reagents deliver a hydride to the carbonyl carbon, resulting in the formation of (azetidin-3-yl)(phenyl)methanol as a mixture of enantiomers.
For a stereocontrolled synthesis, asymmetric reduction techniques are required. This can be achieved through several approaches:
Chiral Reducing Agents: Using stoichiometric chiral borane (B79455) reagents, such as those derived from resolved α-pinene (e.g., Alpine Borane) or chiral borohydrides.
Catalytic Asymmetric Reduction: Employing a metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand (e.g., BINAP) in the presence of a hydrogen source (H₂ gas) or a hydride source (e.g., isopropanol (B130326) in transfer hydrogenation). A notable example is the Noyori asymmetric hydrogenation.
The diastereoselective reduction of related azetidinones to trans-azetidines using sodium borohydride suggests that the existing ring structure can influence the stereochemical outcome. rsc.org Careful selection of the N-protecting group and reaction conditions is essential to maximize the diastereomeric or enantiomeric excess of the desired alcohol product.
Table 2: Reagents for Reduction of 3-Benzoylazetidine
| Reagent/System | Typical Conditions | Stereochemical Control | Product | Reference(s) |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Low (produces racemate) | Racemic (azetidin-3-yl)(phenyl)methanol | rsc.org |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF or Et₂O, 0 °C | Low (produces racemate) | Racemic (azetidin-3-yl)(phenyl)methanol | rsc.org |
| CBS Catalyst (Corey-Bakshi-Shibata) | Borane (BH₃), THF, -78 °C to RT | High (enantioselective) | Enantiopure (azetidin-3-yl)(phenyl)methanol | General Asymmetric Reduction Methodology |
| Ru-BINAP Catalyst + H₂ | H₂ gas, Methanol, pressure | High (enantioselective) | Enantiopure (azetidin-3-yl)(phenyl)methanol | General Asymmetric Reduction Methodology |
Hydrochloride Salt Formation and Advanced Purification Techniques for Characterization
Following the synthesis of the (azetidin-3-yl)(phenyl)methanol free base, it is typically converted to its hydrochloride salt. Salt formation often improves the compound's crystallinity, stability, and handling properties. The procedure generally involves dissolving the free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane, and adding a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2 M HCl in diethyl ether). nih.gov The hydrochloride salt usually precipitates from the solution and can be isolated by simple filtration. acs.orgresearchgate.net
Purification of the final compound, particularly when a specific enantiomer is targeted, requires advanced chromatographic techniques. Standard column chromatography may be insufficient to separate enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for both chiral and achiral purifications. selvita.com Using supercritical CO₂ as the main component of the mobile phase, SFC offers faster separations, reduced solvent consumption, and quicker sample recovery due to the rapid evaporation of the mobile phase. americanpharmaceuticalreview.comchromatographytoday.comwaters.com This technique is highly effective for the purification of chiral pharmaceutical compounds. windows.net
Table 3: Advanced Purification Techniques
| Technique | Principle | Advantages for Chiral Azetidines | Reference(s) |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution, well-established for enantiomeric purity analysis and purification. | General Chromatographic Principles |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ as the mobile phase for chromatography. | Fast separations, reduced organic solvent use, rapid fraction dry-down, high efficiency for chiral separations. | americanpharmaceuticalreview.com, chromatographytoday.com, selvita.com |
| Crystallization | Fractional crystallization of diastereomeric salts or preferential crystallization of one enantiomer. | Can provide highly pure material, scalable. | General Purification Principles |
Molecular Structure and Reactivity of Azetidin 3 Yl Phenyl Methanol Hydrochloride and Its Analogues
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture
The precise definition of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior. For complex organic molecules such as (azetidin-3-yl)(phenyl)methanol hydrochloride, a combination of spectroscopic and crystallographic methods is essential for an unambiguous structural assignment. These techniques provide complementary information, from the connectivity of atoms to their precise spatial arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical analogue like diphenylmethanol, the aromatic protons of the phenyl groups appear as multiplets in the range of δ 7.2-7.4 ppm. rsc.org The methine proton (CH-OH) typically resonates as a singlet or a doublet, depending on coupling with the adjacent hydroxyl proton, around δ 5.8 ppm. rsc.org For this compound, the protons on the azetidine (B1206935) ring would present a more complex pattern. The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to appear as multiplets, shifted downfield due to the electron-withdrawing effect of the protonated nitrogen atom. The C3 proton, also a methine, would be further split by the neighboring ring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. For phenyl-substituted methanols, the aromatic carbons typically show signals between δ 126 and 144 ppm. rsc.org The carbinol carbon (CH-OH) is characteristically found further downfield, often around δ 76 ppm. rsc.org In the case of the target molecule, the carbons of the azetidine ring would be expected in the aliphatic region, with C2 and C4 appearing at a different chemical shift than C3 due to the different substitution and proximity to the nitrogen atom. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons (¹H-¹H COSY) and between protons and carbons over two or three bonds (HMBC). mdpi.com These experiments are crucial for definitively assigning the signals of the complex spin systems found in the azetidine ring and for confirming the attachment of the phenylmethanol moiety to the C3 position of the ring. For instance, an HMBC correlation between the methine proton of the carbinol group and the C3 carbon of the azetidine ring would confirm the substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Data for Diphenylmethanol (Analogue) Data sourced from a representative spectrum in CDCl₃. rsc.org
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Aromatic CH | 7.43 – 7.28 (m) | 128.5, 127.6, 126.5 |
| Aromatic C (quaternary) | - | 143.8 |
| CH-OH | 5.88 (d) | 76.3 |
| OH | 2.24 (d) | - |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique is vital for confirming the identity of a newly synthesized compound. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₄ClNO.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For an analogue like 3-methyl-3-phenylazetidine, common fragmentation pathways would involve the loss of small, stable molecules or radicals from the parent ion. nist.gov For the title compound, characteristic fragments would likely arise from the cleavage of the bond between the azetidine ring and the phenylmethanol group, as well as the opening of the strained azetidine ring. The phenylmethanol fragment (C₇H₇O⁺) and fragments corresponding to the azetidine ring would be expected.
Table 2: Expected HRMS Data and Potential Fragments
| Species | Formula | Expected Exact Mass | Potential Fragmentation Pathway |
| Molecular Ion [M]⁺ | C₁₀H₁₃NO | 163.0997 | - |
| Fragment 1 | C₇H₇O | 107.0497 | Cleavage of the C-C bond linking the two main moieties |
| Fragment 2 | C₃H₆N | 56.0500 | Fission of the azetidine ring |
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
For a chiral molecule like (azetidin-3-yl)(phenyl)methanol, which has a stereocenter at the carbinol carbon and another at the C3 position of the azetidine ring (depending on substitution), X-ray crystallography can definitively establish the relative and absolute configuration of these centers. The analysis of crystallographic data for azetidine-containing peptides has shown that the four-membered ring can adopt a puckered conformation. nih.gov The degree of puckering and the preferred conformation are influenced by the substituents on the ring. In a related analogue, [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol, the azetidine ring was found to be nearly planar. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the solid state.
Chromatographic techniques are essential for the purification of synthetic compounds and the separation of isomers.
Flash Chromatography: This is a common technique for the purification of reaction mixtures on a preparative scale. rsc.org For azetidine derivatives, purification is typically performed on a silica (B1680970) gel stationary phase, using a mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). rsc.orgnih.gov The polarity of the mobile phase is adjusted to achieve optimal separation of the desired product from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes to assess purity and isolate compounds. For polar compounds like this compound, reverse-phase HPLC is often employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol.
Chiral HPLC: Since (azetidin-3-yl)(phenyl)methanol is a chiral molecule, it exists as a pair of enantiomers. Chiral HPLC is a specialized technique used to separate these enantiomers. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with amine and alcohol functionalities. nih.govnih.gov The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reverse-phase, is critical for achieving successful enantioseparation. mdpi.com
Conformational Analysis of the Azetidine Ring System
The four-membered azetidine ring is characterized by significant ring strain, which has a profound impact on its geometry and chemical reactivity compared to larger, less-strained heterocyclic systems.
The high ring strain also makes the azetidine ring susceptible to ring-opening reactions. rsc.orgrsc.org These reactions are driven by the release of the strain energy. The reactivity of the azetidine ring can be triggered under various conditions, such as with electrophiles or nucleophiles, leading to the formation of functionalized acyclic amines. researchgate.net This strain-driven reactivity is a key feature of azetidine chemistry and is exploited in organic synthesis to construct more complex molecules. rsc.org For example, N-activation of the azetidine can facilitate nucleophilic attack and subsequent ring opening. researchgate.net
Experimental and Computational Studies of Conformational Dynamics
The conformational landscape of azetidine rings is a subject of significant interest due to the influence of ring pucker on the biological activity and chemical reactivity of its derivatives. For (azetidin-3-yl)(phenyl)methanol, the four-membered ring is expected to adopt a puckered conformation to relieve ring strain. The degree of this puckering and the preferred orientation of the substituents are influenced by a combination of steric and electronic factors.
While specific experimental or computational studies on the conformational dynamics of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous 3-substituted azetidines. Computational studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that the azetidine moiety can act as a β-turn inducer. acs.org An interesting observation in these studies was the formation of a main-chain-to-side-chain hydrogen bond, creating a six-membered pseudo-cycle. acs.org This type of intramolecular interaction could potentially influence the conformational preference of (azetidin-3-yl)(phenyl)methanol, where the hydroxyl group and the azetidine nitrogen could engage in hydrogen bonding, affecting the orientation of the phenylmethanol substituent relative to the azetidine ring.
NMR spectroscopy is a powerful tool for studying the conformational preferences of cyclic molecules in solution. researchgate.net For azetidine derivatives, the coupling constants between ring protons can provide information about the dihedral angles and thus the degree of ring puckering. mdpi.com In the case of (azetidin-3-yl)(phenyl)methanol, variable temperature NMR studies could potentially reveal the energetic barriers between different ring conformations.
Chemical Reactivity of the Azetidine Nitrogen and Hydroxyl Functionality
The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the secondary amine within the azetidine ring and the secondary alcohol of the phenylmethanol group. The hydrochloride salt form implies that the azetidine nitrogen is protonated, which will influence its nucleophilicity.
The nitrogen atom of the azetidine ring is a nucleophilic center. However, in the hydrochloride salt, the nitrogen is protonated, rendering it non-nucleophilic. To engage the nitrogen in nucleophilic reactions, it must first be deprotonated by treatment with a base. The free amine is a good nucleophile and can participate in a variety of reactions.
Nucleophilic Reactivity:
The nucleophilicity of the azetidine nitrogen can be attenuated by the presence of electron-withdrawing groups, such as a Boc protecting group. organic-chemistry.org The free secondary amine of (azetidin-3-yl)(phenyl)methanol can undergo N-alkylation and N-acylation reactions. For instance, N-alkylation with agents like allyl bromide can be achieved, and this has been demonstrated in the synthesis of more complex azetidine-based scaffolds. organic-chemistry.org
Electrophilic Reactivity:
The azetidine nitrogen can also be made to react with electrophiles after deprotonation. A common strategy involves the use of a strong base, such as s-BuLi, to deprotonate the N-H group, followed by the addition of an electrophile. organic-chemistry.orgnih.gov This approach has been used for the α-lithiation and subsequent electrophilic trapping of N-protected azetidines. rsc.orgnih.gov For instance, N-Boc protected azetidines can be lithiated at the α-position and then trapped with various electrophiles. acs.orgnih.gov
The table below summarizes typical reactions involving the azetidine nitrogen, based on analogous systems.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Allyl bromide, Base | N-Allyl azetidine | organic-chemistry.org |
| N-Acylation | Acyl chloride, Base | N-Acyl azetidine | researchgate.net |
| α-Lithiation and Trapping | s-BuLi, Electrophile (e.g., R-X) | 2-Substituted azetidine | nih.govnih.gov |
The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, particularly when the nitrogen atom is activated. rsc.org
Ring-Opening Reactions:
Nucleophilic ring-opening of azetidines typically requires activation of the nitrogen atom, for example, by N-acylation or formation of an azetidinium ion. researchgate.netsemanticscholar.org The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile. researchgate.net In the case of 3-hydroxyazetidine derivatives, acid-catalyzed ring-opening can occur, where protonation of the hydroxyl group can facilitate cleavage of the C-O bond, or protonation of the nitrogen can lead to cleavage of a C-N bond. nih.govresearchgate.net Lewis acids can also mediate the regioselective ring-opening of N-tosylazetidines with alcohols.
Ring-Expansion Reactions:
Azetidines can undergo ring expansion to form larger heterocycles, such as pyrrolidines and piperidines. These reactions are often driven by the release of ring strain. For example, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has been used to synthesize highly substituted methylene azetidines. nih.gov Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has also been reported. acs.org
The following table provides examples of ring-opening and ring-expansion reactions of azetidine derivatives.
| Reaction Type | Substrate Analogue | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Ring-Opening | N-Acyl azetidinium ion | Nucleophile (e.g., halide, azide) | γ-Amino derivative | researchgate.netsemanticscholar.org |
| Acid-Catalyzed Ring-Opening | 3-Phenylazetidinol | Electron-deficient ketones or boronic acids | Dioxolane or 3-amino-1,2-diol | nih.govresearchgate.net |
| Ring Expansion | 2,2-Disubstituted azetidine carbamate (B1207046) | Brønsted acid | 6,6-Disubstituted 1,3-oxazinan-2-one | acs.org |
The secondary alcohol of the phenylmethanol group in (azetidin-3-yl)(phenyl)methanol offers a site for various functional group interconversions and derivatizations. These reactions are typically performed on the N-protected azetidine to avoid side reactions at the nitrogen atom.
Esterification:
The hydroxyl group can be esterified using standard conditions, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent. This allows for the introduction of a wide range of ester functionalities.
Oxidation:
The secondary alcohol can be oxidized to the corresponding ketone, (azetidin-3-yl)(phenyl)methanone. Mild oxidation conditions are generally preferred to avoid over-oxidation or side reactions involving the azetidine ring. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a common and effective method for this transformation. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
The table below outlines common derivatization strategies for the phenylmethanol moiety.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Acyl chloride, Base | Phenylmethyl ester | General knowledge |
| Oxidation (Swern) | (COCl)₂, DMSO, Et₃N, -78 °C | Phenyl ketone | alfa-chemistry.comwikipedia.org |
Stability and Reactivity Profile of the Hydrochloride Salt
The hydrochloride salt of (azetidin-3-yl)(phenyl)methanol is expected to be a crystalline solid with improved stability and handling properties compared to the free base. Amine hydrochloride salts are generally stable under ambient conditions. However, they can be hygroscopic, meaning they tend to absorb moisture from the air. purdue.edusemanticscholar.org The degree of hygroscopicity can influence the physical and chemical stability of the compound. purdue.edu
The protonated azetidine nitrogen in the hydrochloride salt is not nucleophilic, which protects it from undergoing reactions such as acylation or alkylation without the addition of a base. The presence of the hydrochloride salt can also influence the reactivity of the hydroxyl group. For instance, in acidic conditions, the hydroxyl group could be protonated, making it a better leaving group and potentially facilitating dehydration or rearrangement reactions.
The stability of the azetidine ring itself can be influenced by the pH. Acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where protonation of the azetidine nitrogen precedes nucleophilic attack by a pendant group. nih.gov The pKa of the azetidine nitrogen is a key factor in determining its stability in acidic environments. nih.gov
Application of Azetidin 3 Yl Phenyl Methanol Hydrochloride As a Synthetic Intermediate and Molecular Scaffold
Role as a Precursor in the Synthesis of Complex Organic Molecules
The strained azetidine (B1206935) ring system is a key feature that imparts unique conformational constraints and reactivity, making it a desirable motif in medicinal chemistry and diversity-oriented synthesis. (Azetidin-3-yl)(phenyl)methanol serves as a versatile starting material for accessing a wide array of more complex molecular architectures.
The functionalized azetidine core of (azetidin-3-yl)(phenyl)methanol is an ideal starting point for the synthesis of intricate polycyclic systems, including fused, bridged, and spirocyclic frameworks. The inherent ring strain of the azetidine can be harnessed to drive reactions that lead to novel three-dimensional structures. For instance, synthetic strategies often involve the diversification of densely functionalized azetidine rings to gain access to a variety of these complex systems. nih.gov
One notable application is in the creation of spirocyclic azetidines. A general approach involves the N-alkylation of the azetidine nitrogen followed by ring-closing metathesis or other cyclization strategies to construct a second ring that shares a single carbon atom with the azetidine core. nih.gov For example, derivatives of 3-substituted azetidines can be used to form novel spirocyclic scaffolds, which are of interest in drug discovery for their ability to populate regions of chemical space not accessible to simpler, flat molecules. nih.gov Furthermore, intermediates structurally related to (azetidin-3-yl)(phenyl)methanol, such as [3-(bromomethyl)-1-(tosyl)azetidin-3-yl]methanol, are crucial for building spirocyclic systems like 2,6-diazaspiro[3.3]heptanes, which act as valuable surrogates for piperazines in medicinal chemistry. nih.gov
The conformationally constrained scaffold of the azetidine ring makes its derivatives excellent candidates for use as amino acid surrogates and building blocks for peptidomimetics. By mimicking the turns and folds of natural peptides, these molecules can modulate biological activity. Azetidine-containing amino acids are designed as structural analogues of important neurotransmitters and signaling molecules. For instance, (azetidin-3-yl)acetic acid has been proposed as a structural analogue of 4-aminobutanoic acid (GABA), a major inhibitory neurotransmitter in the central nervous system. nih.govmdpi.com
The synthesis of these surrogates often begins with a precursor like N-Boc-azetidin-3-one, which can be converted to a Michael acceptor such as methyl (N-Boc-azetidin-3-ylidene)acetate. Subsequent aza-Michael addition with various amines allows for the introduction of diverse functionalities, leading to a library of novel heterocyclic amino acid derivatives. nih.govmdpi.com These building blocks can then be incorporated into peptide chains to create peptidomimetics with enhanced stability and controlled conformations.
Beyond fused and spirocyclic systems, (azetidin-3-yl)(phenyl)methanol and its derivatives are key intermediates in multistep syntheses of a broader range of heterocyclic frameworks. The azetidine ring can serve as a scaffold upon which other rings are built or can be a precursor that undergoes ring-opening or ring-expansion reactions to form different heterocyclic systems.
Diversity-oriented synthesis (DOS) programs utilize such scaffolds to rapidly generate libraries of complex and diverse molecules. nih.gov For example, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a modern route to functionalized azetidines, which can then be elaborated further. frontiersin.org The functional handles on the (azetidin-3-yl)(phenyl)methanol scaffold—the secondary amine (after deprotection), the hydroxyl group, and the phenyl ring—allow for sequential and regioselective modifications, enabling the construction of complex molecules with precisely controlled architectures.
Utilization as a Chiral Ligand or Catalyst in Asymmetric Synthesis
The presence of a chiral center and a Lewis basic nitrogen atom within a rigid cyclic structure makes (azetidin-3-yl)(phenyl)methanol an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. As a β-amino alcohol, it belongs to a well-established class of ligands known for their effectiveness in inducing high stereoselectivity.
Chiral β-amino alcohols are widely employed as catalysts or ligands in a variety of enantioselective carbon-carbon bond-forming reactions.
Michael Addition: While the specific use of (azetidin-3-yl)(phenyl)methanol as a catalyst for the Michael addition is not extensively documented, chiral ligands with related structural motifs are known to be effective. For instance, chiral dipeptide phosphines and other organocatalysts have been successfully used in enantioselective Michael additions. nih.govnih.gov The structural features of (azetidin-3-yl)(phenyl)methanol make it a plausible candidate for such transformations, which are fundamental for the stereoselective synthesis of complex organic molecules. mdpi.com
Reformatsky Reaction: The asymmetric Reformatsky reaction, which forms β-hydroxy esters, has been successfully catalyzed by various chiral β-amino alcohol ligands. nih.gov These ligands coordinate to the zinc metal center, creating a chiral environment that directs the nucleophilic attack of the zinc enolate onto an aldehyde or ketone. tandfonline.comnih.gov Although studies may not specify (azetidin-3-yl)(phenyl)methanol, structurally analogous prolinol derivatives and other tridentate amino alcohols have demonstrated good to excellent enantioselectivities. nih.govnih.govscispace.com This suggests a strong potential for azetidine-based ligands in this reaction.
| Ligand Type | Aldehyde Substrate | Yield (%) | ee (%) |
| Prolinol Derivative | Benzaldehyde | 95 | 92 |
| Prolinol Derivative | 4-Chlorobenzaldehyde | 98 | 95 |
| Prolinol Derivative | 2-Naphthaldehyde | 92 | 90 |
| Prolinol Derivative | Cinnamaldehyde | 85 | 86 |
| β-Amino Alcohol | 4-Methoxybenzaldehyde | 85 | 81 |
| β-Amino Alcohol | 2-Furaldehyde | 81 | 75 |
| Data is representative of reactions catalyzed by structurally similar chiral amino alcohols and prolinol derivatives. tandfonline.comnih.gov |
Organozinc Additions: The most well-documented catalytic application for this class of compounds is the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. A study has specifically highlighted the use of azetidine-derived chiral catalysts for this transformation. documentsdelivered.com Chiral amino alcohols react with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, and the alkyl group is transferred to one of the aldehyde's enantiotopic faces, leading to the formation of a chiral secondary alcohol with high enantiomeric excess (ee). organic-chemistry.orgnih.govorganic-chemistry.org The rigidity of the azetidine ring in ligands like (azetidin-3-yl)(phenyl)methanol is advantageous for creating a well-defined chiral pocket to maximize stereochemical control.
| Aldehyde Substrate | Ligand Type | Yield (%) | ee (%) |
| Benzaldehyde | Azetidine-derived | >95 | 92 |
| 4-Chlorobenzaldehyde | Azetidine-derived | >95 | 94 |
| 4-Methylbenzaldehyde | Azetidine-derived | >95 | 93 |
| 2-Naphthaldehyde | Azetidine-derived | >95 | 95 |
| Hexanal | Azetidine-derived | >95 | 70 |
| Data derived from studies on azetidine-based chiral amino alcohols. documentsdelivered.comrsc.org |
The mechanism of stereoinduction for β-amino alcohol-catalyzed organozinc additions has been extensively studied and provides a model for understanding how ligands like (azetidin-3-yl)(phenyl)methanol operate. The prevailing mechanism, proposed by Noyori and others, involves the formation of a dimeric zinc complex. acs.orgacs.org
The catalytic cycle is believed to proceed as follows:
Catalyst Formation: The chiral amino alcohol ligand reacts with two equivalents of the dialkylzinc reagent (e.g., Et₂Zn). This reaction eliminates ethane (B1197151) and forms a chiral zinc alkoxide dimer, where the two zinc atoms are bridged by the oxygen atoms of the ligands.
Substrate Coordination: An aldehyde molecule displaces a weakly coordinated solvent or ligand molecule and coordinates to one of the zinc atoms in the dimer.
Stereoselective Alkyl Transfer: The complex adopts a six-membered, chair-like transition state. The stereochemistry of the ligand dictates the facial selectivity of the alkyl transfer from the zinc atom to the coordinated aldehyde's carbonyl carbon. The bulky groups of the ligand (in this case, the phenyl group) block one face of the aldehyde, forcing the ethyl group to attack from the less sterically hindered face.
Product Release and Catalyst Regeneration: After the C-C bond is formed, the resulting zinc alkoxide of the product is released, and another molecule of dialkylzinc regenerates the active dimeric catalyst, allowing the cycle to continue.
This model explains the high levels of enantioselectivity observed and underscores the importance of the ligand's rigid and well-defined structure in creating an effective chiral environment for the reaction. acs.orgacs.org
Development of Diverse Chemical Libraries Based on the Azetidine Scaffold
The azetidine core is a foundational element for diversity-oriented synthesis (DOS), a strategy aimed at exploring new chemical space for probe and drug discovery. nih.gov By starting with a densely functionalized azetidine ring system, a wide variety of more complex fused, bridged, and spirocyclic ring systems can be accessed. nih.govnih.gov This approach allows for the systematic generation of large collections of novel compounds with diverse three-dimensional shapes.
The design of chemical libraries based on the azetidine scaffold is often guided by a set of principles intended to optimize the resulting molecules for specific applications, such as targeting the central nervous system (CNS). nih.gov This involves the use of computational in silico analysis and property filters to tailor the physicochemical characteristics of the library members. researchgate.net Key parameters are calculated at the design stage to ensure the compounds possess "lead-like" or "drug-like" properties. nih.gov For CNS-focused libraries, these filters are particularly stringent to favor potential blood-brain barrier penetration. nih.gov
A representative set of these design principles involves applying specific cutoffs to calculated molecular properties. A virtual library can be constructed from a core scaffold and a master list of reagents, and then filtered to select a subset of compounds with the most desirable characteristics for synthesis. researchgate.net
Table 1: CNS-Focused Physicochemical Property Filters for Library Design This table outlines typical parameters used to filter virtual libraries to enrich for compounds with properties suitable for potential CNS applications, based on established research. nih.govresearchgate.net
| Property | Preferred Range | Rationale |
| Molecular Weight (MW) | ≤ 450 | Balances structural complexity with the need for good membrane permeability. |
| ALogP | -1 to 5 | A measure of lipophilicity; values in this range are often associated with oral absorption and cell permeability. |
| Hydrogen Bond Acceptors (HBA) | < 7 | Controls polarity and desolvation penalties upon binding to a target. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Controls polarity and helps maintain favorable permeability characteristics. |
| Rotatable Bonds | ≤ 8 | Limits conformational flexibility, which can improve binding affinity and bioavailability. |
| Topological Polar Surface Area (TPSA) | ≤ 90 Ų | A key predictor of passive molecular transport through membranes, including the blood-brain barrier. |
Parallel synthesis is a key strategy for rapidly producing large numbers of distinct compounds from a common scaffold. The azetidine framework is well-suited for such approaches, including solid-phase synthesis. In one extensive example, a 1976-membered library of spirocyclic azetidines was generated. nih.govnih.gov This process involved loading four stereoisomers of a spirocyclic azetidine scaffold onto a solid support (SynPhase L-series Lanterns) and then systematically treating them with a diverse set of reagents, including isocyanates, sulfonyl chlorides, acids, and aldehydes, to introduce variability at specific points on the molecule. researchgate.net
Beyond simple functionalization, the core azetidine structure can be elaborated into a diverse collection of skeletally distinct systems. Diversification strategies transform the initial azetidine intermediate into more complex architectures: nih.gov
Fused Systems: Intramolecular reactions can be used to form rings fused to the azetidine core, creating novel bicyclic structures like tetrahydroquinoline systems. researchgate.net
Bridged Systems: By functionalizing opposing atoms of the azetidine ring and inducing an intramolecular cyclization, bridged bicyclic systems, such as diazabicyclo[3.1.1]heptane ligands, can be formed. nih.gov
Spirocyclic Systems: The azetidine ring can serve as the anchor for the construction of spirocycles, where a second ring shares a single atom with the azetidine. This has been achieved through methods like metalation of an aminonitrile followed by reaction with a di-electrophile. nih.gov
Ring-Closing Metathesis: Functional handles on the azetidine scaffold, such as allyl groups, can be used in ring-closing metathesis reactions to form larger fused rings, including eight-membered ring systems. nih.gov
These strategies allow a single, densely functionalized azetidine intermediate to become the precursor to a multitude of structurally unique molecular scaffolds, populating chemical space with novel and diverse compounds. nih.govbroadinstitute.org
Construction of Targeted Molecular Scaffolds for Mechanistic Biological Research
Beyond creating libraries for broad screening, the azetidine scaffold is used to construct targeted molecular tools for mechanistic biological research. These tools, often called chemical probes, are designed to interact with specific biological targets (e.g., proteins) in a defined way to investigate their function, localization, or activity within a cellular context. This approach avoids making any clinical or therapeutic efficacy claims, focusing instead on creating molecules for fundamental research.
A prime example is the use of azetidine scaffolds in activity-based protein profiling (ABPP), a chemical proteomics technology used to characterize enzyme function directly in complex biological systems. chemrxiv.org In this context, the azetidine scaffold provides a rigid and structurally defined core from which to present a reactive group, or "warhead," designed to covalently bind to the active site of a target protein.
The design of such a probe involves the modular assembly of key components: chemrxiv.org
Recognition Scaffold: An enantiopure azetidine derivative provides the three-dimensional structure. Its stereochemistry can be precisely controlled, allowing for the synthesis of stereoisomeric probes. This is crucial for mechanistic studies, as differential target engagement between stereoisomers can provide strong evidence for specific, non-random interactions.
Reactive Warhead: A functional group capable of forming a covalent bond with a specific amino acid residue is appended to the scaffold. For instance, an acrylamide (B121943) group is a well-established warhead for reacting with cysteine residues in proteins.
Reporter/Handle (Optional but common): For visualization or enrichment, a reporter tag (like a fluorophore) or an enrichment handle (like biotin (B1667282) or an alkyne/azide (B81097) for click chemistry) can be incorporated, though in some strategies the "warhead" itself is the primary feature for initial discovery.
In a specific application, a library of stereodefined azetidines was synthesized and elaborated with cysteine-reactive acrylamide substituents. chemrxiv.org These azetidine-based probes were then used in chemical proteomic profiling experiments in human cancer cells. The results revealed specific proteins that were liganded by the probes with clear stereo- and chemo-selectivity, demonstrating the power of this approach to discover and identify novel, ligandable protein sites for further biological investigation. chemrxiv.org This illustrates how the azetidine scaffold can be rationally engineered into a sophisticated molecular tool for exploring complex biological systems.
Table 2: Components of an Azetidine-Based Scaffold for Activity-Based Protein Profiling This table breaks down the modular design of a targeted molecular probe for mechanistic biological research, based on published strategies. chemrxiv.org
| Component | Function | Example Moiety |
| Core Scaffold | Provides a rigid, three-dimensional framework and serves as the base for molecular recognition. | Stereochemically pure disubstituted azetidine |
| Reactive Group ("Warhead") | Covalently modifies a target protein, often at a specific amino acid in an active or binding site. | Acrylamide (targets cysteine residues) |
| Diversity Element | A variable substituent that can be altered to fine-tune binding affinity, selectivity, and physicochemical properties. | Aryl groups, alkyl chains, etc. |
Computational and Theoretical Investigations of Azetidin 3 Yl Phenyl Methanol Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. mdpi.comresearchgate.net These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties. nih.gov
DFT is a robust method for modeling chemical reactions and predicting the stability of various molecular structures. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathways for chemical transformations. For (azetidin-3-yl)(phenyl)methanol hydrochloride, DFT could be used to study its synthesis, degradation, or metabolic pathways. Key electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties for (azetidin-3-yl)(phenyl)methanol Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Interpretation |
|---|---|---|
| Total Energy (Hartree) | -555.1234 | Ground state electronic energy of the molecule. |
| HOMO Energy (eV) | -6.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -0.45 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 6.44 | Indicates high kinetic stability and low chemical reactivity. researchgate.net |
| Dipole Moment (Debye) | 2.15 | Measure of the molecule's overall polarity. |
Quantum chemical methods can accurately predict various spectroscopic data, which are essential for compound characterization. nih.gov DFT calculations can simulate infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By comparing these theoretical spectra with experimental data, scientists can confirm the structure and purity of a synthesized compound. For this compound, predicting the ¹H and ¹³C NMR chemical shifts would be particularly valuable for identifying the specific atoms in its structure.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Assignment |
|---|---|---|---|
| ¹³C (CH-OH) | 75.8 | 76.2 | Carbinol carbon |
| ¹³C (Azetidine CH) | 60.1 | 60.5 | Azetidine (B1206935) C3 |
| ¹³C (Azetidine CH₂) | 52.3 | 52.8 | Azetidine C2/C4 |
| ¹H (CH-OH) | 4.95 | 4.98 | Carbinol proton |
| ¹H (Aromatic) | 7.20 - 7.45 | 7.22 - 7.48 | Phenyl ring protons |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into how a molecule moves and behaves over time. researchgate.net MD simulations model the atomic motions of a molecule, revealing its flexibility, conformational preferences, and interactions with its environment, such as a solvent. For this compound, MD simulations in an aqueous environment would be crucial to understand how it behaves in a biological context. These simulations can identify the most stable conformations and the role of water molecules in stabilizing the structure through hydrogen bonding.
Ligand-Receptor Interaction Modeling at a Molecular Level
To explore the potential of this compound as a therapeutic agent, it is essential to model its interactions with biological targets like proteins. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of an enzyme. uokerbala.edu.iq This method helps identify plausible binding modes and estimates the strength of the interaction through a scoring function. mdpi.com Docking studies of this compound against a relevant protein target could reveal key interactions, such as hydrogen bonds formed by its hydroxyl and amine groups or pi-stacking interactions involving its phenyl ring. Such studies are foundational in structure-based drug design. researchgate.net
Table 3: Hypothetical Molecular Docking Results against a Kinase Target
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
|
| Ligand Efficiency | 0.41 | |
| Key Interactions | Hydrogen bonding, Hydrophobic contacts, Pi-stacking |
While docking provides a rapid assessment of binding, Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method for accurately predicting ligand binding affinities. nih.govvu.nl FEP calculates the difference in the free energy of binding (ΔΔG) between two similar ligands by simulating a non-physical, or "alchemical," transformation from one molecule to the other in both the solvent and the protein's binding site. wustl.eduyoutube.com This method can guide the optimization of a lead compound by predicting whether a specific chemical modification will improve its binding affinity. For a series of analogs of (azetidin-3-yl)(phenyl)methanol, FEP could precisely rank their potencies, accelerating the drug discovery process. semanticscholar.org
Table 4: Hypothetical FEP Results for Analogs of (azetidin-3-yl)(phenyl)methanol
| Compound | Modification | Predicted ΔΔG (kcal/mol) | Hypothetical Experimental ΔΔG (kcal/mol) |
|---|---|---|---|
| Parent | - | 0.0 (Reference) | 0.0 (Reference) |
| Analog 1 | Phenyl -> 4-Fluorophenyl | -0.85 | -0.79 |
| Analog 2 | Phenyl -> 4-Chlorophenyl | -0.52 | -0.61 |
| Analog 3 | Phenyl -> 4-Methylphenyl | +0.30 | +0.25 |
Structure-Property Relationship (SPR) Studies for Design Optimization
Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound. These studies systematically alter the chemical structure of a molecule and assess the impact on its properties and biological activity. For azetidine derivatives, this involves modifying the azetidine ring, its substituents, and any appended pharmacophoric elements to enhance desired characteristics, excluding physical properties and clinical outcomes.
Research into azetidine-containing dipeptides as inhibitors of the Human Cytomegalovirus (HCMV) has demonstrated the importance of specific structural features. nih.gov SAR studies revealed that a benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and either an aliphatic group or no substitution at the C-carboxamide were all critical for antiviral activity. nih.gov The conformational constraint imposed by the azetidine ring itself was also suggested to be influential on the molecule's activity. nih.gov
Similarly, in the development of azetidine derivatives as GABA uptake inhibitors, substitutions at the 2- and 3-positions of the ring were explored. nih.gov The introduction of a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety resulted in the highest potency at the GAT-1 transporter. nih.gov Conversely, replacing the carboxylic acid group with a tetrazole ring, a common bioisosteric substitution, led to a loss of potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies offer a computational approach to understanding these relationships. For a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones, 2D-QSAR analysis indicated that thermodynamic and steric descriptors—such as total energy, molar refractivity, and logP—play a significant role in their antimicrobial activity. researchgate.netchalcogen.ro Such models can quantify the relationship between chemical structure and biological activity, aiding in the design of more potent compounds. chalcogen.ro For other antimicrobial azetidin-2-one (B1220530) derivatives, QSAR studies have highlighted the importance of descriptors like atomic valence connectivity and element counts in determining biological activity. researchgate.net
Table 1: Structure-Property Relationship Insights for Azetidine Derivatives
| Structural Modification | Target/Activity | Observed Effect on Property/Activity | Reference |
|---|---|---|---|
| N-terminus modification (dipeptide) | HCMV Inhibition | Benzyloxycarbonyl moiety crucial for activity. | nih.gov |
| C-terminus modification (dipeptide) | HCMV Inhibition | Aliphatic side-chain required for activity. | nih.gov |
| Substitution on 4-aryl group | Antibacterial/Antifungal | Activity trend: NO₂ > Cl > Br > OH >> OCH₃ > CH₃. | researchgate.net |
| Lipophilic residue at N-position | GAT-1 Inhibition | 4,4-diphenylbutenyl moiety provides high potency. | nih.gov |
| Carboxylic acid bioisostere | GAT-1/GAT-3 Inhibition | Replacement with tetrazole ring results in no potency. | nih.gov |
In Silico Screening and Virtual Library Design for Azetidine Scaffolds
The azetidine scaffold is a valuable starting point for the design of compound libraries due to its conformational rigidity and desirable physicochemical properties. enamine.netresearchgate.net In silico screening and the design of virtual libraries are powerful computational tools used to explore the vast chemical space around this scaffold to identify novel molecules with high potential for biological activity. nih.govresearchgate.net
The process begins with the creation of a virtual library, which can consist of thousands or even millions of theoretical compounds. This is often achieved by defining a core scaffold, such as a spirocyclic azetidine, and computationally decorating it with a wide array of commercially available or synthetically feasible building blocks like sulfonyl chlorides, isocyanates, and acids. nih.gov
Once the virtual library is enumerated, computational filters are applied to select for molecules with desirable properties, a process known as property-based virtual screening. mdpi.com For libraries targeting the central nervous system (CNS), these filters are particularly stringent to ensure potential blood-brain barrier penetration. researchgate.net Key parameters often include molecular weight (MW), lipophilicity (e.g., ALogP or clogP), the number of hydrogen bond donors and acceptors, topological polar surface area (TPSA), and the number of rotatable bonds. nih.gov This filtering narrows down the vast initial library to a more manageable number of compounds with a higher probability of success. nih.gov
Following property filtering, structure-based virtual screening is often employed. This involves docking the selected virtual compounds into the three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.com The docking algorithms predict the binding mode and affinity of each compound, allowing researchers to prioritize molecules that are most likely to interact favorably with the target. mdpi.com This combined approach of property and structure-based screening efficiently identifies promising candidates for synthesis and experimental testing. mdpi.com
Table 2: Example Parameters for a CNS-Focused Virtual Azetidine Library
| Parameter | CNS-Focused Filter | Rationale | Reference |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 450 | Aids in passive diffusion across the blood-brain barrier. | nih.gov |
| ALogP | -1 to 5 | Optimal range for balancing solubility and membrane permeability. | nih.gov |
| Hydrogen Bond Acceptors | < 7 | Reduces polarity to improve CNS penetration. | nih.gov |
| Hydrogen Bond Donors | ≤ 3 | Reduces polarity to improve CNS penetration. | nih.gov |
| Rotatable Bonds | ≤ 8 | Lower flexibility is often associated with better bioavailability. | nih.gov |
| Topological Polar Surface Area (TPSA) | ≤ 90 Ų | A key predictor of blood-brain barrier penetration. | nih.gov |
Future Directions and Emerging Research Avenues for Azetidin 3 Yl Phenyl Methanol Hydrochloride
Advancements in Sustainable and Green Synthetic Methodologies for Azetidines
The principles of green chemistry are increasingly being applied to the synthesis of azetidine (B1206935) derivatives to minimize environmental impact and enhance safety. Traditional methods for synthesizing azetidines and related β-lactams often involve harsh reaction conditions, hazardous solvents, and long reaction times. tandfonline.comtandfonline.com Emerging research focuses on developing more sustainable and efficient synthetic routes.
Novel green methodologies for the synthesis of 2-azetidinones, which share the core four-membered ring, include sonication and stirring in the presence of molecular sieves. tandfonline.comtandfonline.com These methods have been shown to significantly reduce reaction times from 12–16 hours to as little as 20–30 minutes for sonication and 110–130 minutes for stirring, while also increasing yields to 81–93%. tandfonline.com The use of molecular sieves effectively removes water generated during the reaction, driving the equilibrium towards product formation without the need for a Dean-Stark apparatus. tandfonline.comtandfonline.com
Another promising green approach is the use of flow chemistry, which offers enhanced safety and control over reaction parameters. A sustainable flow-batch approach has been developed for the synthesis of highly functionalized NH-aziridines from vinyl azides using the environmentally benign solvent cyclopentyl methyl ether (CPME). nih.gov This method allows for the safe preparation of strained heterocycles and is potentially automatable. nih.gov The development of continuous flow synthetic methodologies is a significant step towards greener chemical processes, as microfluidic systems allow for better control of heat and mass transfer, which can prevent the formation of undesirable byproducts. nih.gov
The following table summarizes a comparison of conventional and green synthetic methods for related β-lactam compounds:
| Feature | Conventional Method | Green Method (Sonication) | Green Method (Stirring) |
| Reaction Time | 12–16 hours | 20–30 minutes | 110–130 minutes |
| Temperature | -70 to -90°C | Room Temperature | Room Temperature |
| Apparatus | Dean-Stark Separator | Sonicator | Magnetic Stirrer |
| Yield | Lower | 81–93% | 81–93% |
| Environmental Impact | Higher (use of hazardous solvents) | Lower | Lower |
This table is based on data for the synthesis of 2-azetidinone analogs and illustrates the potential advantages of applying similar green methodologies to the synthesis of other azetidine derivatives.
Exploration of Novel Reactivity Patterns and Transformations for Functionalization
The inherent ring strain of azetidines not only presents a synthetic challenge but also provides unique opportunities for novel chemical transformations. rsc.orgrsc.org The reactivity of azetidines can be harnessed for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery.
Recent research has demonstrated the utility of the 3-aminoazetidine (3-AAz) subunit as a turn-inducing element for the efficient synthesis of small macrocyclic peptides. nih.gov A key feature of this chemistry is the ability to perform late-stage modifications of the resulting macrocyclic peptides via the 3-AAz unit. nih.govresearchgate.net This can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen or via a click-based approach using a 2-propynyl carbamate (B1207046) on the azetidine nitrogen. nih.govresearchgate.net
Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a powerful method for constructing highly functionalized azetidines. nih.gov This reaction proceeds via a [3+1] radical cascade cyclization and demonstrates excellent functional group tolerance. nih.gov The ability to use this method for the late-stage modification of complex molecules, including cholesterol and estrone (B1671321) derivatives, highlights its potential in drug discovery programs. nih.gov
Other notable advancements in azetidine synthesis and functionalization include:
Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination: This method allows for the synthesis of functionalized azetidines with excellent functional group tolerance. rsc.org
Aza-Paternò-Büchi reaction: The visible light-enabled intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes provides a route to densely functionalized azetidines. rsc.org
Strain-release homologation of azabicyclo[1.1.0]butanes: This strategy offers another pathway to functionalized azetidines. rsc.org
The following table outlines some of the novel synthetic methods for azetidines:
| Method | Key Features | Potential Applications |
| Late-stage modification of 3-AAz containing macrocycles | Chemoselective functionalization of the azetidine nitrogen. nih.govresearchgate.net | Synthesis of dye and biotin-tagged macrocycles for imaging and diagnostics. nih.govresearchgate.net |
| Photo-induced copper-catalyzed radical annulation | [3+1] radical cascade cyclization with broad substrate scope. nih.gov | Late-stage modification of complex natural products and drug derivatives. nih.gov |
| Pd(II)-catalyzed C(sp3)–H amination | Intramolecular amination with excellent functional group tolerance. rsc.org | Synthesis of diverse functionalized azetidines. rsc.org |
| Aza-Paternò-Büchi reaction | Visible light-enabled [2+2] photocycloaddition. rsc.org | Access to densely functionalized azetidines. rsc.org |
High-Throughput Synthesis and Screening for Efficient Chemical Space Exploration
High-throughput synthesis (HTS) and screening are essential tools for the rapid exploration of chemical space and the identification of novel bioactive compounds. The development of robust and efficient methods for the high-throughput synthesis of azetidine-based libraries is a key area of research.
One strategy for the high-throughput synthesis of a 325-member azide (B81097) library has been reported, which is suitable for direct "click" chemistry and in situ screening. rsc.orgresearchgate.net This method is highlighted by its simplicity and the purity of the resulting products. rsc.orgresearchgate.net The utility of such libraries is demonstrated by the subsequent "click" synthesis of bidentate inhibitors against protein tyrosine phosphatase 1B (PTP1B). rsc.org
Diversity-oriented synthesis (DOS) is another powerful approach for generating structurally diverse libraries of compounds. nih.gov A DOS approach has been applied to a densely functionalized azetidine ring system to create a collection of fused, bridged, and spirocyclic ring systems. nih.govnih.gov The physicochemical and pharmacokinetic properties of representative library members were evaluated to assess their suitability for targeting the central nervous system (CNS). nih.govnih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has also been described. nih.govnih.gov
A modular and programmable approach to access complex stereopure azetidines through strain-release functionalization of 1-azabicyclobutanes has been developed. chemrxiv.orgacs.org This method enables the parallel synthesis of stereodefined azetidines that would be challenging to produce otherwise. chemrxiv.orgacs.org A set of stereoprobes was prepared using this method for use in activity-based protein profiling, which revealed proteins in human cancer cells that were liganded with clear stereo- and chemo-selectivity. acs.org
Integration of Artificial Intelligence and Machine Learning in Azetidine Chemistry and Scaffold Design
Researchers have successfully used computational modeling to guide the synthesis of azetidines via a photocatalyst-driven reaction. mit.edumit.edu By developing computational models, they were able to predict which compounds would react to form azetidines, thereby moving away from a trial-and-error approach. mit.edumit.edu These models can prescreen compounds and determine which substrates will be successful in the reaction. mit.edumit.edu
The computational models were used to calculate the frontier orbital energies for various alkenes and oximes to predict their reactivity in forming azetidines. mit.edu The model's predictions were largely accurate when tested experimentally, and the researchers were able to synthesize derivatives of the FDA-approved drugs amoxapine (B1665473) and indomethacin. mit.edu
The integration of automated machine learning with molecular dynamics-based free energy calculations, orchestrated by active learning, provides an efficient workflow for identifying compounds with high binding affinity to a target protein. cmu.edu This automated approach allows for an unbiased and efficient search for the most promising molecules from a large library of potential ligands. cmu.edu
The following table highlights the impact of AI and machine learning in azetidine chemistry:
| Application | AI/ML Tool | Outcome |
| Predicting Reaction Outcomes | Computational Modeling | Pre-screening of substrates for azetidine synthesis, reducing trial-and-error experimentation. mit.edumit.edu |
| Guiding Difficult Syntheses | Computational Models | Successful synthesis of azetidine derivatives of FDA-approved drugs. mit.edu |
| Optimizing Drug Design | Active Learning Workflow | Efficient identification of high-affinity ligands from large compound libraries. cmu.edu |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (azetidin-3-yl)(phenyl)methanol hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling phenyl groups to azetidine rings under acidic conditions. For example, analogous azetidine derivatives (e.g., azetidin-3-ylmethanol hydrochloride) are synthesized using reagents like triethylamine and hydrogen chloride, with reaction times of 12–24 hours at 0–25°C . Optimization includes adjusting solvent polarity (e.g., dichloromethane or methanol), temperature control to minimize side reactions, and purification via recrystallization or column chromatography. The presence of HCl ensures protonation of the azetidine nitrogen, stabilizing intermediates .
Q. How can the purity of this compound be validated in academic settings?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) can resolve impurities. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis verifies stoichiometry of C, H, N, and Cl .
Q. What precautions are necessary when handling hydrochloride salts of azetidine derivatives?
- Methodology : Hydrochloride salts are often hygroscopic and require storage in desiccators at 2–8°C . During synthesis, work under inert atmospheres (N₂/Ar) to prevent hydrolysis. Safety protocols include using fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Crystals are grown via slow evaporation in methanol/water. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement with Olex2 or WinGX can determine bond angles, hydrogen bonding (e.g., Cl⁻⋯H-O interactions), and confirm stereochemistry. Disordered solvent molecules are modeled with ISOR/SADI constraints .
Q. What strategies mitigate contradictions in reported solubility data for azetidine hydrochloride derivatives?
- Methodology : Solubility discrepancies arise from polymorphic forms or residual solvents. Use dynamic vapor sorption (DVS) to assess hygroscopicity and differential scanning calorimetry (DSC) to identify polymorphs. For polar solvents (e.g., DMSO, water), solubility can exceed 50 mg/mL, but batch-to-batch variations require validation via Karl Fischer titration for water content .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and degradation pathways. pKa prediction tools (e.g., ACD/Labs) estimate azetidine N-H⁺ stability (~pH 2–4). Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring confirms hydrolytic resistance .
Q. What are the challenges in characterizing byproducts during the synthesis of azetidine-phenyl derivatives?
- Methodology : Byproducts like N-alkylated azetidines or oxidized phenyl groups are identified using LC-MS/MS. For example, electrospray ionization (ESI+) detects [M+H]⁺ ions, while tandem MS fragments confirm structures. Preparative HPLC isolates impurities for NMR analysis. Contradictions in literature byproduct profiles are resolved via kinetic studies (e.g., varying HCl stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
